

An In-depth Technical Guide to the Physicochemical Characterization of 2-Fluorobenzenesulfonamide

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Compound of Interest

Compound Name: 2-Fluorobenzenesulfonamide

Cat. No.: B182581

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Abstract

This whitepaper provides a comprehensive technical guide on the physicochemical characterization of **2-Fluorobenzenesulfonamide** (2-FBSA), a key intermediate in the pharmaceutical and agrochemical industries.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data points to offer a field-proven perspective on why specific analytical techniques are chosen and how the resulting data forms a cohesive, multi-faceted profile of the molecule. We will delve into the structural, physical, spectroscopic, and thermal properties of 2-FBSA, presenting detailed, self-validating experimental protocols. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound for applications ranging from synthesis optimization to formulation development.

Introduction: The Significance of 2-Fluorobenzenesulfonamide

2-Fluorobenzenesulfonamide (CAS No. 30058-40-3) is a halogenated aromatic sulfonamide. The strategic placement of a fluorine atom ortho to the sulfonamide group significantly influences its electronic properties, reactivity, and biological interactions. This unique substitution enhances its stability and lipophilicity, making it an attractive building block in medicinal chemistry for designing specific enzyme inhibitors and in the agrochemical sector for

creating potent herbicides and pesticides.^{[1][2]} A thorough physicochemical characterization is the foundational step in any development pipeline, ensuring identity, purity, stability, and predictability in downstream applications. This guide provides the framework for such a characterization.

Core Physicochemical Identity and Properties

A baseline understanding of a compound's fundamental properties is paramount. These values dictate handling, storage, and the selection of appropriate analytical solvents and conditions.

Structural and General Data

The identity of **2-Fluorobenzenesulfonamide** is established by its unique molecular formula and structure.

Property	Value	Source
IUPAC Name	2-fluorobenzenesulfonamide	[3]
CAS Number	30058-40-3	[1][3][4]
Molecular Formula	C ₆ H ₆ FNO ₂ S	[1][2][3]
Molecular Weight	175.18 g/mol	[1][2][3][5]
Appearance	White to off-white crystalline powder	[1][2]
InChI Key	WFLBWYLZCQOPCA-UHFFFAOYSA-N	[3][4]
Canonical SMILES	<chem>C1=CC=C(C(=C1)F)S(=O)(=O)N</chem>	[3]

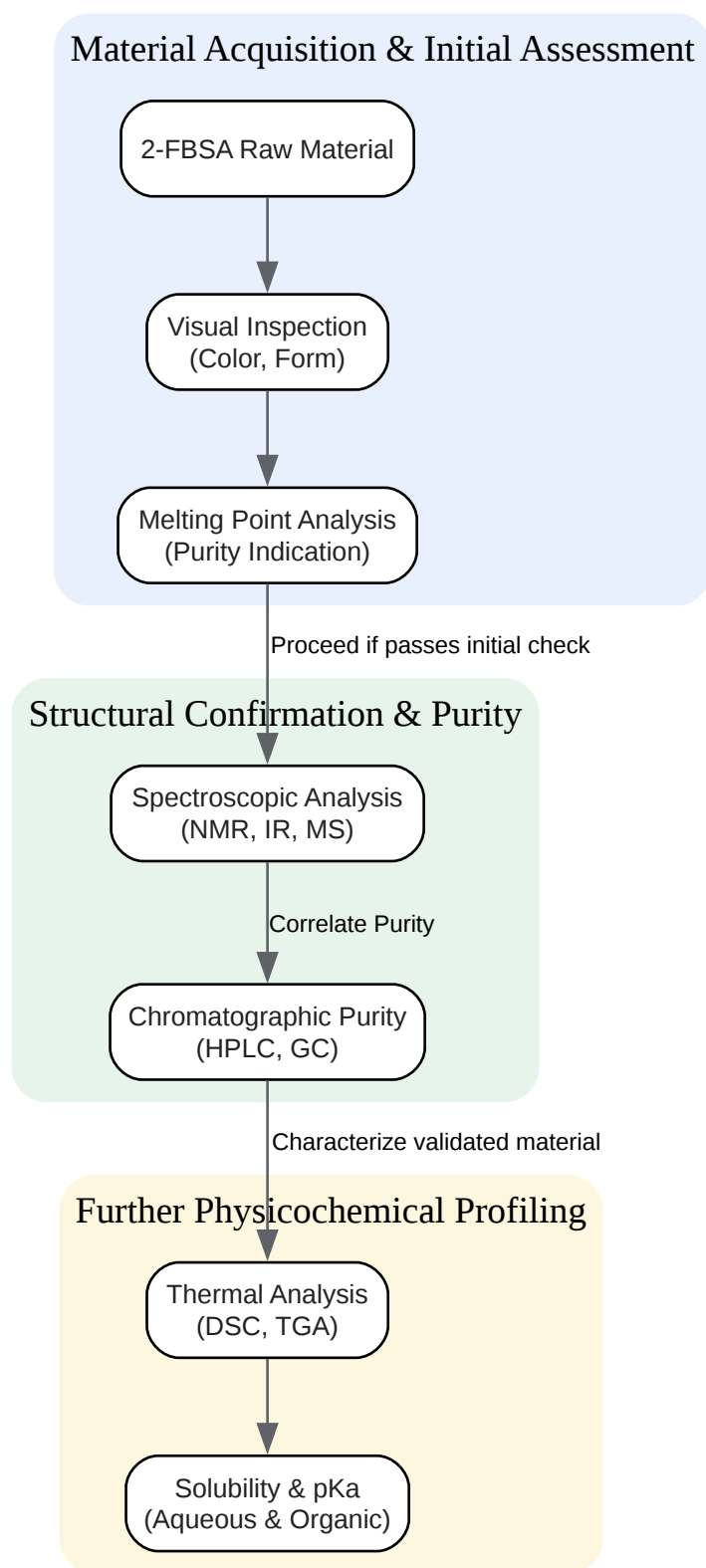
Thermal and Physical Properties

Thermal properties are critical indicators of purity, polymorphism, and stability.

Property	Value	Source / Method
Melting Point	162-166 °C	[4][6]
Boiling Point	Not available (likely decomposes)	Industry Observation
Solubility	Data not explicitly available in searches. Based on the polarity of the sulfonamide and the aromatic ring, solubility is expected to be low in non-polar solvents (e.g., hexanes), moderate in solvents of intermediate polarity (e.g., dichloromethane), and higher in polar aprotic solvents (e.g., THF, Acetone) and polar protic solvents (e.g., Ethanol, Methanol).	Inferred
pKa	Data not explicitly available in searches. The sulfonamide proton (-SO ₂ NH ₂) is acidic. For the parent benzenesulfonamide, the pKa is approximately 10. The ortho-fluoro group is electron-withdrawing, which is expected to slightly lower the pKa of 2-FBSA, making it a stronger acid than its non-fluorinated counterpart.	Inferred

Analytical Characterization Workflow

A robust characterization relies on the integration of multiple analytical techniques. The following workflow ensures a comprehensive and validated understanding of the material.



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Caption: Workflow for the physicochemical characterization of 2-FBSA.

Spectroscopic Analysis: Confirming Molecular Structure

Spectroscopy provides unambiguous confirmation of the chemical structure. Each technique offers a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework and the local environment of the fluorine atom. A peer-reviewed study has utilized fluorine NMR to examine complexes of **2-fluorobenzenesulfonamide** with human carbonic anhydrases, confirming its utility in biochemical studies.^[4]

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve ~10-20 mg of 2-FBSA in 0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$).
- **Instrumentation:** Utilize a 400 MHz (or higher) NMR spectrometer.
- **1H NMR Acquisition:** Acquire proton NMR data. Expected signals include complex multiplets in the aromatic region (approx. 7.2-8.0 ppm) and a broad singlet for the sulfonamide N-H protons (position is solvent and concentration dependent).
- **^{13}C NMR Acquisition:** Acquire carbon NMR data. Expect six distinct signals in the aromatic region (approx. 115-165 ppm). The carbon directly bonded to fluorine will show a large one-bond coupling constant ($^1J_{CF}$).
- **^{19}F NMR Acquisition:** Acquire fluorine NMR data. A single resonance is expected, with its chemical shift providing information about the electronic environment.

Interpreted Spectral Data (Predicted)

Nucleus	Chemical Shift (ppm)	Multiplicity	Coupling	Assignment
^1H	~7.8-8.0	m	Aromatic C-H	
^1H	~7.2-7.7	m	Aromatic C-H	
^1H	Variable	br s	SO_2NH_2	
^{13}C	~160	d	$^1\text{JCF} \approx 250 \text{ Hz}$	C-F
^{13}C	~115-140	m	Aromatic C-H & C-S	
^{19}F	~ -110 to -120	m	Ar-F	

Note: Actual chemical shifts can vary based on solvent and reference standard.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is characterized by absorptions corresponding to the stretching and bending vibrations of specific bonds.^[7]

Experimental Protocol: ATR-IR Analysis

- Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Background: Record a background spectrum of the clean, empty ATR crystal.
- Sample Analysis: Place a small amount of the 2-FBSA powder onto the ATR crystal and apply pressure to ensure good contact.
- Data Acquisition: Collect the spectrum, typically over a range of $4000\text{-}400 \text{ cm}^{-1}$.

Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
3350-3250	Medium	N-H Stretch (asymmetric & symmetric)	Sulfonamide (-SO ₂ NH ₂)
3100-3000	Medium-Weak	C-H Stretch	Aromatic Ring
1600-1450	Medium-Strong	C=C Stretch	Aromatic Ring
~1350 & ~1160	Strong	S=O Stretch (asymmetric & symmetric)	Sulfonamide (-SO ₂ =O)
~1250	Strong	C-F Stretch	Aryl-Fluoride

Mass Spectrometry (MS)

MS provides the exact molecular weight and valuable information on the molecule's fragmentation pattern, further confirming its identity. For aromatic sulfonamides, a common fragmentation pathway upon collision-induced dissociation is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[\[8\]](#)

Experimental Protocol: ESI-MS Analysis

- Sample Preparation: Prepare a dilute solution of 2-FBSA (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.
- Analysis: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes.
- Data Interpretation:
 - Positive Mode: Look for the protonated molecule [M+H]⁺ at m/z 176.1.
 - Negative Mode: Look for the deprotonated molecule [M-H]⁻ at m/z 174.1.

- Fragmentation (MS/MS): Select the parent ion and subject it to collision-induced dissociation. Look for the characteristic fragment ion corresponding to $[M+H - SO_2]^+$ at m/z 112.1.

Chromatographic Techniques: Purity and Separation

Chromatography is essential for determining the purity of 2-FBSA and for developing analytical methods for quality control.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the workhorse method for assessing the purity of non-volatile organic compounds like 2-FBSA.

Experimental Protocol: Purity Assessment by RP-HPLC

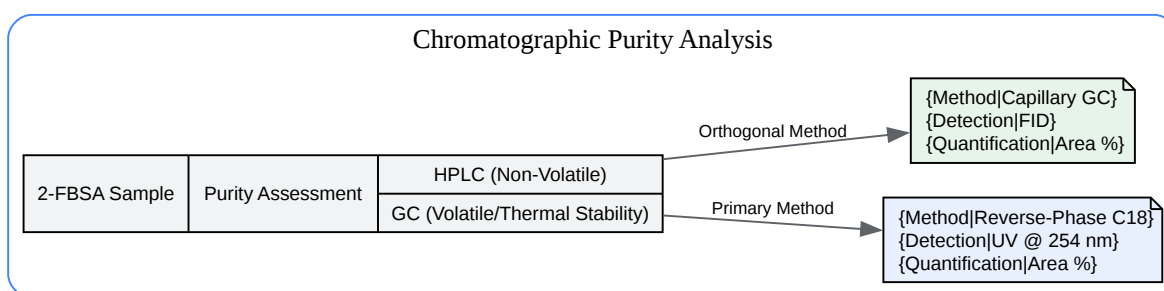
- System: HPLC with a UV detector.
- Column: C18, 4.6 x 150 mm, 5 μ m particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Analysis: Inject a solution of 2-FBSA (~1 mg/mL in Acetonitrile/Water). Purity is calculated based on the relative area percentage of the main peak.

Gas Chromatography (GC)

Given its thermal stability up to its melting point, GC is also a viable technique, as indicated by supplier specifications.^[1]

Experimental Protocol: Purity Assessment by GC-FID

- System: Gas chromatograph with a Flame Ionization Detector (FID).
- Column: A non-polar or mid-polarity column (e.g., DB-5 or DB-17), 30 m x 0.25 mm, 0.25 µm film thickness.
- Carrier Gas: Helium or Hydrogen.
- Injector Temperature: 250 °C.
- Oven Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.
- Detector Temperature: 300 °C.
- Analysis: Inject a dilute solution of 2-FBSA in a suitable solvent (e.g., acetone).



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Caption: Logic for selecting chromatographic methods for 2-FBSA.

Safety, Handling, and Storage

Proper handling of **2-Fluorobenzenesulfonamide** is crucial due to its hazard profile.

- Hazard Classification: Acutely toxic if swallowed, in contact with skin, or if inhaled.[3][4] It causes skin and serious eye irritation.[9] May cause respiratory irritation.[4][9]
- Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or face shield, and a respirator (type P2 cartridge or better) is mandatory.[4][9]
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Keep away from strong oxidizing agents.[9]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[1][9]

Conclusion

The physicochemical characterization of **2-Fluorobenzenesulfonamide** is a multi-step, integrated process that builds a comprehensive profile of the molecule. By combining fundamental property measurements with advanced spectroscopic and chromatographic techniques, researchers can ensure the material's identity, purity, and suitability for its intended application. The protocols and data presented in this guide provide a robust framework for scientists in the pharmaceutical and chemical industries to confidently evaluate and utilize this important chemical intermediate.

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